molecular formula C23H21Cl2N5O2 B14107814 9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14107814
M. Wt: 470.3 g/mol
InChI Key: SAOMXJIIONRJOI-UHFFFAOYSA-N
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Description

9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound It features a pyrimido[1,2-g]purine core, which is a fused ring system combining pyrimidine and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenating agents, bases, and solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: shares structural similarities with other pyrimido[1,2-g]purine derivatives.

    Other similar compounds: include those with different substituents on the pyrimido[1,2-g]purine core, such as various alkyl, aryl, or halogen groups.

Uniqueness

The uniqueness of 9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21Cl2N5O2

Molecular Weight

470.3 g/mol

IUPAC Name

9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21Cl2N5O2/c1-27-20-19(21(31)30(23(27)32)14-16-8-9-17(24)18(25)12-16)29-11-5-10-28(22(29)26-20)13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13-14H2,1H3

InChI Key

SAOMXJIIONRJOI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCCN(C4=N2)CC5=CC=CC=C5

Origin of Product

United States

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